molecular formula C20H24N2O3 B15152686 2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B15152686
M. Wt: 340.4 g/mol
InChI Key: IWGDMTILSGZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a prop-2-en-1-ylamino group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenol.

    Reaction with Acetyl Chloride: This intermediate is then reacted with acetyl chloride in the presence of a base to form the acetamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.

Scientific Research Applications

2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the acetamide functionality.

    Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar structure but with a different ester group.

Uniqueness

2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-4-11-21-13-16-7-10-18(19(12-16)24-3)25-14-20(23)22-17-8-5-15(2)6-9-17/h4-10,12,21H,1,11,13-14H2,2-3H3,(H,22,23)

InChI Key

IWGDMTILSGZHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.